molecular formula C10H20 B011558 3-ethyl-2-methylhept-2-ene CAS No. 19780-61-1

3-ethyl-2-methylhept-2-ene

Cat. No.: B011558
CAS No.: 19780-61-1
M. Wt: 140.27 g/mol
InChI Key: JCVDGJIYXBDDCK-UHFFFAOYSA-N
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Description

SB743921 hydrochloride is a potent inhibitor of kinesin spindle protein, which plays a crucial role in cell division. This compound is primarily investigated for its potential in cancer treatment due to its ability to induce mitotic arrest and apoptosis in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB743921 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction using chlorinated reagents.

    Attachment of the aminopropyl group: This is achieved through a nucleophilic substitution reaction.

    Final hydrochloride formation: The compound is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of SB743921 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SB743921 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of SB743921 hydrochloride, each with potentially different biological activities .

Mechanism of Action

SB743921 hydrochloride exerts its effects by inhibiting the kinesin spindle protein, which is essential for the proper segregation of chromosomes during cell division. By binding to this protein, the compound prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death. This mechanism is particularly effective in rapidly dividing tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB743921 hydrochloride is unique due to its high potency and selectivity for kinesin spindle protein, making it a promising candidate for cancer therapy. Its ability to induce complete regression in certain tumor models highlights its potential as a therapeutic agent .

Properties

CAS No.

19780-61-1

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

3-ethyl-2-methylhept-2-ene

InChI

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3

InChI Key

JCVDGJIYXBDDCK-UHFFFAOYSA-N

SMILES

CCCCC(=C(C)C)CC

Canonical SMILES

CCCCC(=C(C)C)CC

19780-61-1

Origin of Product

United States

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